molecular formula C18H13N3O B8181196 (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8181196
M. Wt: 287.3 g/mol
InChI Key: OIRGLLQOENPNIY-CVEARBPZSA-N
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Description

(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining an indeno[1,2-d]oxazole core with a naphthyridine moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno[1,2-d]oxazole core, followed by the introduction of the naphthyridine group through a series of coupling reactions. Key steps may include:

    Cyclization Reactions: Formation of the indeno[1,2-d]oxazole core through cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: Attachment of the naphthyridine moiety using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and cost-effectiveness. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Synthesis: Employing automated synthesis platforms to streamline the production process and reduce human error.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cell surface receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.

    1,10-Phenanthroline: Another ligand with a similar structure, used in metal complexation.

    2,2’-Dipyridyl: Known for its applications in catalysis and polymerization reactions.

Uniqueness

(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole stands out due to its fused ring system, which imparts unique electronic and steric properties

Properties

IUPAC Name

(3aR,8bS)-2-(1,8-naphthyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-2-6-13-12(4-1)10-15-16(13)21-18(22-15)14-8-7-11-5-3-9-19-17(11)20-14/h1-9,15-16H,10H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRGLLQOENPNIY-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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